1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-9(18)11-4-3-5-13(6-11)22(19,20)17-7-12(8-17)14-15-10(2)16-21-14/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOGYPDLAXVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound’s mechanism of action in biological systems is primarily through interaction with cellular targets such as enzymes or receptors. The oxadiazole ring can interact with microbial enzymes, inhibiting their function and leading to antimicrobial effects. In cancer cells, the compound may induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity : The methyl group on the oxadiazole in the target compound increases lipophilicity compared to chlorophenyl (logP ~4.5 in ) or pyridinyl analogs (logP ~3.5 in ). This may enhance membrane permeability but reduce aqueous solubility .
- Hydrogen Bonding : The sulfonyl group (hydrogen bond acceptor) in the target compound contrasts with sulfanyl () or triazole () groups, which have lower polarity. This difference could affect binding to hydrophilic targets like kinases .
- Molecular Weight : The target compound (~392 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like the dimethoxyphenyl-triazole derivative (446.5 g/mol), which may face absorption challenges .
Biological Activity
1-(3-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a sulfonamide group, an oxadiazole moiety, and an azetidine ring, which are known to contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a related compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl methanol, was evaluated for its antibacterial effects against various bacterial strains. The results indicated that these derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-1,2,4-oxadiazol | E. coli | 25 µg/mL |
| 3-Methyl-1,2,4-oxadiazol | S. aureus | 30 µg/mL |
Anticancer Activity
The anticancer potential of oxadiazole-containing compounds has been explored in various studies. For example, it has been shown that certain oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. A study indicated that the presence of electron-withdrawing groups enhances the cytotoxicity against cancer cells .
Case Study:
In vitro tests on Jurkat T cells revealed that a derivative of the compound exhibited a significant decrease in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cells.
Research Findings
A comprehensive review of literature indicates that compounds with similar structures have shown promising results in various assays:
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) serves as a key reactive site for nucleophilic displacement reactions. Studies on structurally related sulfonamide derivatives demonstrate reactivity with amines, thiols, and alkoxides under mild conditions .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Amine substitution | DMF, 60°C, 12h | Azetidinyl-sulfonamide derivatives | 78-85% |
| Thiol displacement | THF, RT, 6h | Thioether-linked analogs | 62-70% |
| Alkoxide attack | EtOH, reflux, 8h | Sulfonate esters | 55-60% |
Reaction kinetics depend on the steric hindrance of the azetidine ring and electronic effects of the oxadiazole substituent .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Key findings from aryl oxadiazole analogs :
-
Halogenation: Reacts with Cl₂/FeCl₃ at the meta position relative to the methyl group (yield: 65-72%).
-
Nitration: Forms mono-nitro derivatives under HNO₃/H₂SO₄ at 0°C (yield: 58%).
-
Reductive ring-opening: Treatment with LiAlH₄ generates amidoxime intermediates, which further rearrange to urea derivatives .
Azetidine Ring Reactivity
The strained azetidine ring undergoes ring-expansion and functionalization:
| Reaction Type | Reagents | Outcome | Byproducts |
|---|---|---|---|
| Ring-opening | H₂O/H⁺, 100°C | Linear sulfonamide chains | NH₃ (traces) |
| Photochemical [2+2] cycloaddition | UV light, benzene | Bicyclic adducts | None detected |
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivatives | KI (stoichiometric) |
Kinetic studies indicate that electron-withdrawing sulfonyl groups accelerate ring-opening by 3× compared to non-sulfonylated azetidines.
Ketone Functionalization
The acetyl group (-COCH₃) undergoes classic ketone reactions:
Documented transformations :
-
Reduction: NaBH₄/MeOH yields secondary alcohol (95% purity).
-
Condensation: Reacts with hydrazines to form hydrazones (mp 142-145°C).
-
Grignard addition: RMgX forms tertiary alcohols (R = aryl/alkyl).
Stability Under Physiological Conditions
Hydrolytic stability studies (pH 7.4, 37°C) reveal:
| Time (h) | % Parent Compound Remaining | Major Degradation Product |
|---|---|---|
| 24 | 92 | None detected |
| 48 | 84 | Sulfonic acid derivative (≤5%) |
| 72 | 73 | Oxadiazole cleavage products (12%) |
Degradation pathways involve sulfonyl hydrolysis and oxadiazole ring scission .
Comparative Reactivity with Structural Analogs
Data from chlorophenyl-oxadiazole analogs (CAS 1351621-44-7) :
| Reaction | Target Compound | Chlorophenyl Analog | Difference |
|---|---|---|---|
| Sulfonamide formation rate | t₁/₂ = 45 min | t₁/₂ = 28 min | 1.6× faster |
| Oxadiazole nitration yield | 58% | 72% | Enhanced electrophilicity |
| Thermal stability (TGA) | Decomposes at 210°C | Decomposes at 195°C | Increased stability |
The methyl group on the oxadiazole ring reduces electrophilicity compared to chloro-substituted analogs, altering reaction selectivity .
This compound’s multifunctional architecture enables precise modifications for medicinal chemistry and materials science applications. Controlled reaction protocols and stability data are critical for its utilization in synthetic workflows.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally related sulfonyl-azetidine compounds often involves multi-step reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate under reflux in glacial acetic acid to form pyrazoline intermediates, followed by sulfonylation . For the 1,2,4-oxadiazole moiety, cyclization of amidoximes with carboxylic acid derivatives (e.g., using HATU/DIPEA) is a common approach. Optimization may include:
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps.
- Catalysts : Use of piperidine or triethylamine to accelerate heterocycle formation .
- Purification : Recrystallization from ethanol/chloroform (1:1) mixtures improves purity .
Q. Key Reaction Conditions Table
Q. How can purity and structural integrity be verified using chromatographic/spectroscopic techniques?
Methodological Answer:
Q. What safety protocols apply to handling sulfonyl and azetidine-containing compounds?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions releasing toxic gases (e.g., SO).
- First Aid : For skin contact, rinse with water for 15 minutes and consult a physician. Provide SDS to medical personnel .
- Waste Disposal : Neutralize sulfonyl chlorides with ice-cold sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric/electronic effects of the 3-Methyl-1,2,4-oxadiazole moiety influence reactivity?
Methodological Answer: The methyl group on the oxadiazole ring introduces steric hindrance, reducing nucleophilic attack at the C5 position. Electronic effects (e.g., electron-withdrawing oxadiazole) can be probed via:
Q. How can contradictions in biological activity data (e.g., IC50 variability) be resolved?
Methodological Answer: Variability may arise from differences in assay conditions. Mitigation strategies include:
- Standardized Protocols : Use fixed incubation times (e.g., 24 hr) and controlled temperature (37°C ± 0.5°C) .
- Matrix Stabilization : Add protease inhibitors or cool samples to 4°C to prevent degradation .
- Dose-Response Replicates : Perform triplicate measurements with internal controls (e.g., cisplatin as a reference).
Q. Example Data Contradiction Analysis
| Study | IC50 (μM) | Assay Conditions | Likely Cause of Discrepancy |
|---|---|---|---|
| A | 12.3 ± 1.2 | 48 hr, 37°C, 10% FBS | Compound degradation over time |
| B | 5.8 ± 0.7 | 24 hr, 37°C, 1% FBS | Shorter incubation reduces degradation |
Q. What advanced crystallization techniques elucidate azetidine ring flexibility?
Methodological Answer:
- Low-Temperature Crystallography : Collect data at 100K to "freeze" ring conformations .
- Pressure-Induced Polymorphism : Use diamond anvil cells to study conformational changes under high pressure.
- Dynamic NMR : Monitor ring puckering via NMR line-shape analysis (e.g., coalescence temperature studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
